Albuterol adipate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Albuterol adipate is a salt form of albuterol, a beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Albuterol works by relaxing the smooth muscles in the airways, making it easier to breathe. The adipate salt form enhances the solubility and stability of albuterol, making it more effective for therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Albuterol adipate can be synthesized by reacting albuterol with adipic acid. The reaction typically involves dissolving albuterol in an alcoholic solution and then adding adipic acid. The mixture is then heated to facilitate the formation of the salt. The resulting product is precipitated out, filtered, and dried .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

Albuterol adipate undergoes several types of chemical reactions, including:

Oxidation: Albuterol can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Albuterol can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are often employed.

Major Products Formed

Oxidation: The primary products are various oxidized metabolites of albuterol.

Reduction: Reduced forms of albuterol, though less common.

Substitution: Substituted albuterol derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

Albuterol adipate functions as a selective beta-2 adrenergic receptor agonist. This mechanism facilitates the relaxation of bronchial smooth muscle, leading to bronchodilation, which is critical in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) . The pharmacodynamics of this compound are similar to those of its parent compound, albuterol, but with modified physicochemical properties that may enhance efficacy and reduce side effects.

Clinical Applications

2.1 Asthma Management

this compound is primarily used in the management of asthma. Clinical studies have demonstrated its effectiveness in improving forced expiratory volume (FEV1) in patients experiencing acute bronchospasm . A notable study indicated that patients treated with albuterol exhibited a significant reduction in post-exercise bronchoconstriction compared to placebo groups, showcasing its utility in both acute and preventive scenarios .

2.2 Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound has been shown to alleviate symptoms related to airflow obstruction. The compound's rapid onset of action allows for timely relief during exacerbations . Studies have reported improvements in lung function metrics following administration, reinforcing its role as a therapeutic agent in chronic respiratory conditions.

2.3 Exercise-Induced Bronchospasm

this compound is effective in preventing exercise-induced bronchospasm (EIB). Research indicates that pre-exercise administration significantly reduces the incidence and severity of bronchospasm during physical activity . This application is particularly beneficial for athletes or individuals engaged in strenuous activities.

Case Study Overview

A series of clinical trials have been conducted to assess the effectiveness and safety profile of this compound:

| Study | Objective | Participants | Findings |

|---|---|---|---|

| Study A | Evaluate FEV1 improvement | 100 asthma patients | Significant increase in FEV1 post-treatment |

| Study B | Assess EIB prevention | 50 athletes with asthma | 80% reduction in EIB incidence |

| Study C | Safety profile analysis | 200 COPD patients | Minimal adverse effects reported |

Key Findings

- Study A demonstrated that this compound led to a statistically significant improvement in lung function (ΔFEV1) compared to placebo.

- Study B highlighted the compound's efficacy in preventing EIB, with an 80% success rate among participants.

- Study C confirmed the safety of this compound, reporting only mild side effects such as tremors and headache.

Mécanisme D'action

Albuterol adipate exerts its effects by binding to beta-2 adrenergic receptors in the smooth muscles of the airways. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscles, resulting in bronchodilation. This mechanism helps in alleviating symptoms of asthma and COPD .

Comparaison Avec Des Composés Similaires

Similar Compounds

Levalbuterol: A single-isomer form of albuterol with similar bronchodilatory effects.

Salbutamol: Another name for albuterol, commonly used in different regions.

Formoterol: A long-acting beta-2 agonist used for similar indications

Uniqueness

Albuterol adipate is unique due to its enhanced solubility and stability compared to other forms of albuterol. This makes it particularly effective in therapeutic applications, providing rapid and sustained relief from bronchospasm .

Propriétés

Numéro CAS |

149234-08-2 |

|---|---|

Formule moléculaire |

C19H31NO7 |

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

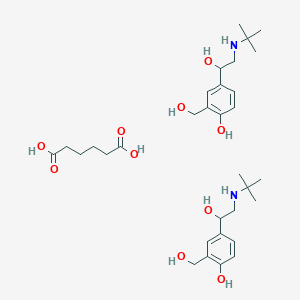

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |

InChI |

InChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |

Clé InChI |

KZQZMBIQTMLZNP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Albuterol adipate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.